molecular formula C15H28 B14203407 7,7-Dibutylbicyclo[4.1.0]heptane CAS No. 849417-87-4

7,7-Dibutylbicyclo[4.1.0]heptane

Cat. No.: B14203407
CAS No.: 849417-87-4
M. Wt: 208.38 g/mol
InChI Key: QTJFXMOPBLUUHH-UHFFFAOYSA-N
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Description

7,7-Dibutylbicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes two butyl groups attached to the seventh carbon of the bicyclo[410]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dibutylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with butyl lithium, followed by a series of steps to introduce the butyl groups at the seventh carbon position. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibutylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

7,7-Dibutylbicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7,7-Dibutylbicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its reactivity and potential applications. Detailed studies on its mechanism of action can provide insights into its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dichlorobicyclo[4.1.0]heptane
  • 7,7-Dibromobicyclo[4.1.0]heptane
  • 7,7-Dimethylbicyclo[4.1.0]heptane

Uniqueness

7,7-Dibutylbicyclo[410]heptane is unique due to the presence of butyl groups, which influence its chemical properties and reactivity

Properties

CAS No.

849417-87-4

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

7,7-dibutylbicyclo[4.1.0]heptane

InChI

InChI=1S/C15H28/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)15/h13-14H,3-12H2,1-2H3

InChI Key

QTJFXMOPBLUUHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2C1CCCC2)CCCC

Origin of Product

United States

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